ethidium bromide ethidium bromide

What is ethidium bromide?

Ethidium bromide (EtBr) or 3,8-Diamino-5-ethyl-6-phenylphenanthridinium is commonly used as a non-radioactive marker to stain DNA in order to identify and visualize nucleic acid bands in electrophoresis and other gel-based methods of nucleic acid separation. EtBr is a dark red, crystalline, non-volatile, odorless powder that is moderately soluble in water. This material fluoresces a red-orange color under ultraviolet (UV) light and with increased fluorescence when bound to double-stranded DNA. It is commonly abbreviated as EtBr, which is also an abbreviation for bromoethane. To avoid confusion, some laboratories have used the abbreviation EthBr for this salt. It fluoresces readily with a reddish-brown color when exposed to ultraviolet light, intensifying almost 20-fold after binding to DNA. 


Uses of ethidium bromide.

DNA sample separated using gel electrophoresis of nucleic acids and stained with ethidium bromide, which emits orange light after binding to DNA

Ethidium bromide is commonly used to detect nucleic acids in molecular biology laboratories. In the case of DNA this is usually double-stranded DNA from PCRs, restriction digests, etc. Single-stranded RNA can also be detected, since it usually folds back onto itself and thus provides local base pairing for the dye to intercalate. Detection typically involves a gel containing nucleic acids placed on or under an ultraviolet lamp. Since ultraviolet light is harmful to eyes and skin, gels stained with ethidium bromide are usually viewed indirectly using an enclosed camera, with the fluorescent images recorded as photographs. Where direct viewing is needed, the viewer's eyes and exposed skin should be protected. In the laboratory the intercalating properties have long been used to minimize chromosomal condensation when a culture is exposed to mitotic arresting agents during harvest. The resulting slide preparations permit a higher degree of resolution, and thus more confidence in determining structural integrity of chromosomes upon microscopic analysis.


Ethidium bromide is also used during DNA fragment separation by agarose gel electrophoresis.It is added to running buffer and binds by intercalating between DNA base pairs. When the agarose gel is illuminated using UV light, DNA bands become visible. Intercalation of EtBr can alter properties of the DNA molecule, such as charge, weight, conformation, and flexibility. Since the mobilities of DNA molecules through the agarose gel are measured relative to a molecular weight standard, the effects of EtBr can be critical to determining the sizes of molecules.


Ethidium bromide has also been used extensively to reduce mitochondrial DNA copy number in proliferating cells.The effect of EtBr on mitochondrial DNA is used in veterinary medicine to treat trypanosomiasis in cattle, as EtBr binds molecules of kinetoplastid DNA and changes their conformation to the Z-DNA form. This form inhibits replication of kinetoplastid DNA, which is lethal for trypanosomes.

Ethidium bromide can be added to YPD media and used as an inhibitor for cell growth.


The binding affinity of the cationic nanoparticles with DNA could be evaluated by competitive binding with ethidium bromide.


Absorption spectrum of ethidium bromide

As with most fluorescent compounds, ethidium bromide is aromatic. Its core heterocyclic moiety is generically known as a phenanthridine, an isomer of which is the fluorescent dye acridine. Absorption maxima of EtBr in aqueous solution are at 210 nm and 285 nm, which correspond to ultraviolet light. As a result of this excitation, EtBr emits orange light with wavelength 605 nm.


Ethidium bromide's intense fluorescence after binding with DNA is probably not due to rigid stabilization of the phenyl moiety, because the phenyl ring has been shown to project outside the intercalated bases. In fact, the phenyl group is found to be almost perpendicular to the plane of the ring system, as it rotates about its single bond to find a position where it will impinge upon the ring system minimally. Instead, the hydrophobic environment found between the base pairs is believed to be responsible. By moving into this hydrophobic environment and away from the solvent, the ethidium cation is forced to shed any water molecules that were associated with it. As water is a highly efficient fluorescence quencher, the removal of these water molecules allows the ethidium to fluoresce.


How to store ethidium bromide

Ethidium bromide should be stored away from strong oxidizing agents in a cool, dry place, and the container must be kept undamaged and tightly closed.

Brand Name: Vulcanchem
CAS No.: 1239-45-8
VCID: VC0119041
InChI: InChI=1S/C21H19N3.BrH/c1-2-24-20-13-16(23)9-11-18(20)17-10-8-15(22)12-19(17)21(24)14-6-4-3-5-7-14;/h3-13,23H,2,22H2,1H3;1H
SMILES: CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.[Br-]
Molecular Formula: C21H20N3.Br
C21H20BrN3
Molecular Weight: 394.3 g/mol

ethidium bromide

CAS No.: 1239-45-8

Reference Standards

VCID: VC0119041

Molecular Formula: C21H20N3.Br
C21H20BrN3

Molecular Weight: 394.3 g/mol

ethidium bromide - 1239-45-8

CAS No. 1239-45-8
Product Name ethidium bromide
Molecular Formula C21H20N3.Br
C21H20BrN3
Molecular Weight 394.3 g/mol
IUPAC Name 5-ethyl-6-phenylphenanthridin-5-ium-3,8-diamine;bromide
Standard InChI InChI=1S/C21H19N3.BrH/c1-2-24-20-13-16(23)9-11-18(20)17-10-8-15(22)12-19(17)21(24)14-6-4-3-5-7-14;/h3-13,23H,2,22H2,1H3;1H
Standard InChIKey ZMMJGEGLRURXTF-UHFFFAOYSA-N
SMILES CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.[Br-]
Canonical SMILES CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.[Br-]
Colorform Dark red crystals from alcohol
Maroon powde
Density 0.34 g/cm³
Flash Point 100 °C
Melting Point 260-262 °C (decomposes)
238-240 °C
Physical Description RED-TO-BROWN CRYSTALS.
Description

What is ethidium bromide?

Ethidium bromide (EtBr) or 3,8-Diamino-5-ethyl-6-phenylphenanthridinium is commonly used as a non-radioactive marker to stain DNA in order to identify and visualize nucleic acid bands in electrophoresis and other gel-based methods of nucleic acid separation. EtBr is a dark red, crystalline, non-volatile, odorless powder that is moderately soluble in water. This material fluoresces a red-orange color under ultraviolet (UV) light and with increased fluorescence when bound to double-stranded DNA. It is commonly abbreviated as EtBr, which is also an abbreviation for bromoethane. To avoid confusion, some laboratories have used the abbreviation EthBr for this salt. It fluoresces readily with a reddish-brown color when exposed to ultraviolet light, intensifying almost 20-fold after binding to DNA. 


Uses of ethidium bromide.

DNA sample separated using gel electrophoresis of nucleic acids and stained with ethidium bromide, which emits orange light after binding to DNA

Ethidium bromide is commonly used to detect nucleic acids in molecular biology laboratories. In the case of DNA this is usually double-stranded DNA from PCRs, restriction digests, etc. Single-stranded RNA can also be detected, since it usually folds back onto itself and thus provides local base pairing for the dye to intercalate. Detection typically involves a gel containing nucleic acids placed on or under an ultraviolet lamp. Since ultraviolet light is harmful to eyes and skin, gels stained with ethidium bromide are usually viewed indirectly using an enclosed camera, with the fluorescent images recorded as photographs. Where direct viewing is needed, the viewer's eyes and exposed skin should be protected. In the laboratory the intercalating properties have long been used to minimize chromosomal condensation when a culture is exposed to mitotic arresting agents during harvest. The resulting slide preparations permit a higher degree of resolution, and thus more confidence in determining structural integrity of chromosomes upon microscopic analysis.


Ethidium bromide is also used during DNA fragment separation by agarose gel electrophoresis.It is added to running buffer and binds by intercalating between DNA base pairs. When the agarose gel is illuminated using UV light, DNA bands become visible. Intercalation of EtBr can alter properties of the DNA molecule, such as charge, weight, conformation, and flexibility. Since the mobilities of DNA molecules through the agarose gel are measured relative to a molecular weight standard, the effects of EtBr can be critical to determining the sizes of molecules.


Ethidium bromide has also been used extensively to reduce mitochondrial DNA copy number in proliferating cells.The effect of EtBr on mitochondrial DNA is used in veterinary medicine to treat trypanosomiasis in cattle, as EtBr binds molecules of kinetoplastid DNA and changes their conformation to the Z-DNA form. This form inhibits replication of kinetoplastid DNA, which is lethal for trypanosomes.

Ethidium bromide can be added to YPD media and used as an inhibitor for cell growth.


The binding affinity of the cationic nanoparticles with DNA could be evaluated by competitive binding with ethidium bromide.


Absorption spectrum of ethidium bromide

As with most fluorescent compounds, ethidium bromide is aromatic. Its core heterocyclic moiety is generically known as a phenanthridine, an isomer of which is the fluorescent dye acridine. Absorption maxima of EtBr in aqueous solution are at 210 nm and 285 nm, which correspond to ultraviolet light. As a result of this excitation, EtBr emits orange light with wavelength 605 nm.


Ethidium bromide's intense fluorescence after binding with DNA is probably not due to rigid stabilization of the phenyl moiety, because the phenyl ring has been shown to project outside the intercalated bases. In fact, the phenyl group is found to be almost perpendicular to the plane of the ring system, as it rotates about its single bond to find a position where it will impinge upon the ring system minimally. Instead, the hydrophobic environment found between the base pairs is believed to be responsible. By moving into this hydrophobic environment and away from the solvent, the ethidium cation is forced to shed any water molecules that were associated with it. As water is a highly efficient fluorescence quencher, the removal of these water molecules allows the ethidium to fluoresce.


How to store ethidium bromide

Ethidium bromide should be stored away from strong oxidizing agents in a cool, dry place, and the container must be kept undamaged and tightly closed.

Solubility 0.05 M
Solubility in 2-methoxyethanol is 20 mg/mL; ethanol, 2 mg/mL
Soluble in 750 parts chloroform at 20 °C
Soluble in 20 parts water at 20 °C
Solubility in water, g/100ml at 20 °C: 5
Synonyms 3,8-Diamino-5-ethyl-6-phenylphenanthridinium Bromide; 2,7-Diamino-10-ethyl-9-_x000B_phenylphenanthridinium Bromide; 2,7-Diamino-9-phenyl-10-ethylphenanthridinium Bromide; 2,7-Diamino-9-phenylphenanthridine Ethobromide; Dromilac; Homidium Bromide;
Vapor Pressure 1.2X10-12 mm Hg at 25 °C /Estimated/
Vapor pressure at 25 °C: negligible
PubChem Compound 14710
Last Modified Nov 11 2021
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